molecular formula C13H25N3O3 B1394011 tert-Butyl 4-(3,3-dimethylureido)piperidine-1-carboxylate CAS No. 1233952-52-7

tert-Butyl 4-(3,3-dimethylureido)piperidine-1-carboxylate

Cat. No. B1394011
M. Wt: 271.36 g/mol
InChI Key: QSFVUMHLXHVLSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“tert-Butyl 4-(3,3-dimethylureido)piperidine-1-carboxylate” is a chemical compound used in scientific research. It possesses diverse applications, including drug discovery and synthesis, due to its unique structure and properties. It is a useful reagent in the preparation of azetidine and piperidine carbamates .


Synthesis Analysis

This compound is a useful reagent in the preparation of azetidine and piperidine carbamates . It is used in research and development .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 4-(3,3-dimethylureido)piperidine-1-carboxylate” contains a total of 44 bonds, including 19 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), and 1 urea (-thio) derivative .


Physical And Chemical Properties Analysis

The chemical formula of “tert-Butyl 4-(3,3-dimethylureido)piperidine-1-carboxylate” is C13H25N3O3 . Its molecular weight is 271.36 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis of Tert-butyl Piperidine Derivatives Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an essential intermediate in synthesizing biologically active compounds like crizotinib. The compound is synthesized using tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material, confirming its structure through MS and 1 HNMR spectrum techniques. This compound's synthesis highlights its role as an intermediate in pharmaceutical research, particularly in producing cancer treatment drugs (Kong et al., 2016).

Application in Drug Synthesis Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate is identified as the key intermediate of Vandetanib, a drug used for treating medullary thyroid cancer. Its synthesis from piperidin-4-ylmethanol demonstrates the compound's significant role in drug development and its contribution to pharmaceutical chemistry (Min Wang et al., 2015).

Structural Analysis and Derivatives The reaction of (E)-tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine forms tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, revealing the compound's potential for creating structural derivatives. The structural analysis, including the dihedral angle between the pyrazole and piperidine rings, underscores the importance of this compound in studying molecular configurations (Richter et al., 2009).

Synthesis of Piperidine Derivatives Fused with Oxygen Heterocycles The reaction involving tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone leads to the formation of tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates, which under specific treatment undergo cyclization into cis-isomers of N-Boc piperidine derivatives [3,2-c]-fused with oxygen heterocycles. This process showcases the compound's versatility in synthesizing piperidine derivatives, which are crucial in medicinal chemistry (Moskalenko & Boev, 2014).

Safety And Hazards

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, rinse with water. If swallowed, rinse mouth . It is advised to keep away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

tert-butyl 4-(dimethylcarbamoylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O3/c1-13(2,3)19-12(18)16-8-6-10(7-9-16)14-11(17)15(4)5/h10H,6-9H2,1-5H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFVUMHLXHVLSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801142029
Record name 1,1-Dimethylethyl 4-[[(dimethylamino)carbonyl]amino]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801142029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(3,3-dimethylureido)piperidine-1-carboxylate

CAS RN

1233952-52-7
Record name 1,1-Dimethylethyl 4-[[(dimethylamino)carbonyl]amino]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233952-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-[[(dimethylamino)carbonyl]amino]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801142029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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